![molecular formula C13H9F3O B7869781 1-(2-Naphthyl)-3,3,3-trifluoroacetone](/img/structure/B7869781.png)
1-(2-Naphthyl)-3,3,3-trifluoroacetone
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Overview
Description
1-(2-Naphthyl)-3,3,3-trifluoroacetone is an organic compound characterized by the presence of a naphthyl group attached to a trifluoroacetone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Naphthyl)-3,3,3-trifluoroacetone typically involves the reaction of 2-naphthol with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and minimize waste. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthyl)-3,3,3-trifluoroacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield naphthyl alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Naphthyl alcohols
Substitution: Halogenated, nitrated, and sulfonated naphthyl derivatives
Scientific Research Applications
Organic Synthesis
Reagent in Synthesis
1-(2-Naphthyl)-3,3,3-trifluoroacetone is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules. Its ability to act as a Michael acceptor allows it to participate in various nucleophilic addition reactions. This property has been exploited in synthesizing fluorinated compounds that are valuable in pharmaceuticals and agrochemicals.
Fluorinated Building Blocks
The compound serves as a building block for the synthesis of fluorinated derivatives. These derivatives often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, making them more suitable for specific applications.
Photophysical Properties
Photoluminescent Applications
Research indicates that this compound can be incorporated into luminescent materials, particularly in the development of organic light-emitting diodes (OLEDs). Its photophysical properties make it a candidate for use in light-emitting devices where efficient energy transfer is crucial. Studies have shown that complexes formed with this compound exhibit high photoluminescence quantum yields (PLQY), which are essential for OLED performance .
Coordination Chemistry
Lanthanide Complexes
The compound is also employed in coordination chemistry as a ligand for lanthanide ions such as europium and terbium. These complexes are notable for their luminescent properties and are used in various applications ranging from display technologies to bioimaging. The strong field strength of the trifluoromethyl group enhances the stability and photophysical properties of the resulting metal complexes .
Material Science
Nanocomposites
In material science, this compound is used to create magnetofluorescent nanocomposites. These materials combine magnetic nanoparticles with luminescent properties, enabling applications in targeted drug delivery and magnetic resonance imaging (MRI). The incorporation of this compound into such nanocomposites enhances their optical properties while providing magnetic functionality .
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)-3,3,3-trifluoroacetone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Naphthol: An isomer with different chemical properties and applications.
Naphthoquinones: Oxidized derivatives with significant biological activities.
Uniqueness: this compound is unique due to the presence of the trifluoroacetone moiety, which imparts distinct electronic and steric properties, making it valuable in various synthetic and research applications .
Biological Activity
1-(2-Naphthyl)-3,3,3-trifluoroacetone, also known as 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione, is a fluorinated organic compound notable for its unique structural properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its ability to form stable complexes with metal ions and its applications in photonics.
Chemical Structure and Properties
The molecular formula of this compound is C14H9F3O2 with a molecular weight of approximately 266.22 g/mol. The compound features a trifluoromethyl group and a naphthyl moiety, which enhance its stability and reactivity compared to other similar compounds .
Metal Ion Complexation
Research indicates that this compound exhibits significant biological activity through its interactions with various metal ions. Notably, it forms stable complexes with rare earth metals such as europium (Eu) and neodymium (Nd). These complexes are characterized by their luminescent properties and have applications in bioanalytical assays and imaging techniques .
Table 1: Summary of Metal Ion Complexes Formed by this compound
Metal Ion | Complex Name | Luminescent Properties | Applications |
---|---|---|---|
Europium | Eu(ntfa)₃(TOPO) | High brightness red emission | Immunoassays, photonics |
Neodymium | Nd(ntfa)₃ | Slow magnetic relaxation | Magnetic materials |
Cadmium | Cd(ntfa)₂ | Altered electronic properties | Coordination chemistry |
The biological activity of this compound can be attributed to several mechanisms:
- Coordination Chemistry : The ability to form stable complexes with metal ions alters their electronic properties, enhancing their luminescent behavior. This is crucial for applications in materials science and photonics .
- Influence on Biochemical Pathways : The interaction with metal ions may influence various biochemical pathways in biological systems. For example, the complexation with cadmium suggests potential roles in cellular signaling or enzymatic reactions.
Case Study 1: Immunoassays Using Europium Complexes
A study explored the use of europium complexes derived from this compound in immunoassays. The high luminescence of these complexes allowed for sensitive detection of target analytes in biological samples. The results demonstrated that these complexes could significantly improve the sensitivity and specificity of immunoassays compared to traditional methods .
Case Study 2: Photonic Applications
Another investigation focused on the application of this compound in organic light-emitting diodes (OLEDs). The study revealed that the incorporation of this compound into OLEDs enhanced their electro-optical properties, leading to improved efficiency and brightness. This highlights the compound's potential in advanced photonic devices .
Properties
IUPAC Name |
1,1,1-trifluoro-3-naphthalen-2-ylpropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)12(17)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCHZTMSCNBQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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